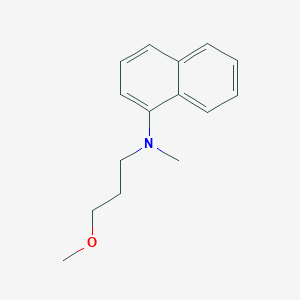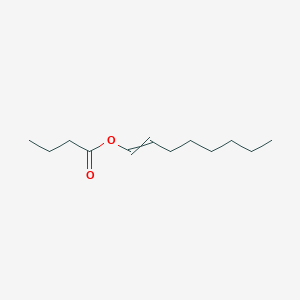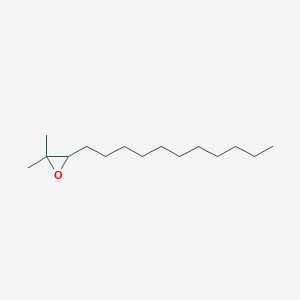
Trimethyl 11,11',11''-boranetriyltriundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 11,11’,11’'-boranetriyltriundecanoate: is a complex organoboron compound characterized by its unique structure, which includes three trimethylborane groups attached to an undecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 11,11’,11’'-boranetriyltriundecanoate typically involves the reaction of trimethylborane with an appropriate undecanoate precursor. One common method involves the reaction of trimethylaluminium in hexane with boron tribromide in dibutyl ether as a solvent . This method yields a high purity product with a 98% yield. Other methods include reacting tributyl borate with trimethylaluminium chloride or potassium tetrafluoroborate with trimethylaluminium .
Industrial Production Methods
Industrial production of Trimethyl 11,11’,11’'-boranetriyltriundecanoate often involves large-scale reactions using similar methods as described above. The choice of method depends on the desired purity and yield, as well as the availability of reagents. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 11,11’,11’'-boranetriyltriundecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a solvent.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Boronic acids and esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Trimethyl 11,11’,11’'-boranetriyltriundecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl 11,11’,11’'-boranetriyltriundecanoate involves its ability to interact with various molecular targets through its boron atoms. The compound can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, it can deliver boron atoms to specific cells, making it useful in therapies like BNCT .
Comparison with Similar Compounds
Similar Compounds
Trimethylborane: A simpler compound with similar reactivity but lacks the undecanoate backbone.
Trimethylsilyl compounds: Share the trimethyl group but have silicon instead of boron, leading to different reactivity and applications.
Boronic acids and esters: Similar in their boron content but differ in structure and specific applications.
Uniqueness
Trimethyl 11,11’,11’'-boranetriyltriundecanoate is unique due to its combination of trimethylborane groups and an undecanoate backbone, which provides distinct reactivity and potential applications in various fields. Its ability to form stable complexes and deliver boron atoms to specific targets makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
63399-92-8 |
|---|---|
Molecular Formula |
C36H69BO6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
methyl 11-bis(11-methoxy-11-oxoundecyl)boranylundecanoate |
InChI |
InChI=1S/C36H69BO6/c1-41-34(38)28-22-16-10-4-7-13-19-25-31-37(32-26-20-14-8-5-11-17-23-29-35(39)42-2)33-27-21-15-9-6-12-18-24-30-36(40)43-3/h4-33H2,1-3H3 |
InChI Key |
IXTOTYVHHVDYGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCCCC(=O)OC)(CCCCCCCCCCC(=O)OC)CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)



![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)


